4-Phenylsulfanylbutyroyl chloride
Overview
Description
4-Phenylsulfanylbutyroyl chloride is an organic compound with the molecular formula C10H11ClOS. It is a derivative of butyroyl chloride where a phenylsulfanyl group is attached to the fourth carbon atom of the butyroyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylsulfanylbutyroyl chloride can be synthesized through several methods. One common method involves the reaction of 4-phenylsulfanylbutyric acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
C6H5S(CH2)3COOH+SOCl2→C6H5S(CH2)3COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-Phenylsulfanylbutyroyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the compound can be replaced by different nucleophiles, such as amines, alcohols, and thiols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
4-Phenylsulfanylbutyroyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylsulfanylbutyroyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The phenylsulfanyl group can also undergo oxidation, affecting the overall reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
4-Phenylsulfanylbutyroyl chloride can be compared with other acyl chlorides and phenylsulfanyl derivatives:
Acyl Chlorides: Similar compounds include acetyl chloride, benzoyl chloride, and butyroyl chloride. This compound is unique due to the presence of the phenylsulfanyl group, which imparts different reactivity and properties.
Phenylsulfanyl Derivatives: Similar compounds include phenylsulfanylacetic acid and phenylsulfanylpropionic acid. The butyroyl chloride derivative is unique due to the presence of the acyl chloride functional group, which allows for a wide range of chemical reactions.
By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
4-phenylsulfanylbutanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWJJJOJJKTYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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